1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Overview
Description
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a thiazole moiety
Preparation Methods
The synthesis of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using 1-bromo-2-(1-methoxyethyl)benzene in the presence of a base such as potassium carbonate.
Coupling Reaction: The thiazole and piperazine moieties are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or sulfonates.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium.
Scientific Research Applications
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole moiety can form hydrogen bonds and π-π interactions with active sites, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine can be compared with similar compounds such as:
N-Methylpiperazine: A simpler piperazine derivative used in organic synthesis and pharmaceutical applications.
1-(2-Methoxyethyl)piperazine: Another piperazine derivative with similar applications but lacking the thiazole moiety.
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1-methoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-9(15-2)11-13-10(8-16-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPQNCNHQNXBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CN2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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